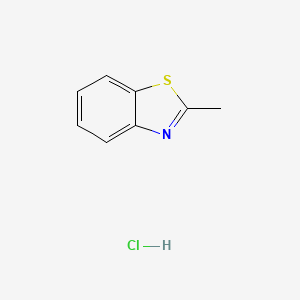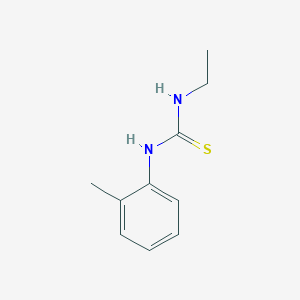
cadmium(2+);ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium(2+);ethynylbenzene is a coordination compound that consists of cadmium ions (Cd²⁺) and ethynylbenzene ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);ethynylbenzene typically involves the reaction of cadmium salts with ethynylbenzene under controlled conditions. One common method is to dissolve cadmium chloride (CdCl₂) in a suitable solvent, such as ethanol, and then add ethynylbenzene to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium(2+);ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide (CdO) and other oxidation products.
Reduction: Reduction reactions can convert cadmium(2+) ions to metallic cadmium.
Substitution: Ethynylbenzene ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) can be used.
Substitution: Ligand substitution reactions may involve reagents like halogens (Cl₂, Br₂) or other organic ligands.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and other cadmium-containing compounds.
Reduction: Metallic cadmium (Cd).
Substitution: Various cadmium coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Cadmium(2+);ethynylbenzene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism by which cadmium(2+);ethynylbenzene exerts its effects involves the interaction of cadmium ions with various molecular targets. Cadmium ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to oxidative stress, inhibition of DNA repair, and interference with cellular signaling pathways, ultimately affecting cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cadmium(2+);phenylacetylene: Similar structure but with a phenylacetylene ligand instead of ethynylbenzene.
Cadmium(2+);styrene: Contains a styrene ligand, differing in the presence of a vinyl group.
Cadmium(2+);benzene: Simplest aromatic cadmium compound with benzene as the ligand.
Uniqueness
Cadmium(2+);ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties.
Eigenschaften
CAS-Nummer |
46842-01-7 |
|---|---|
Molekularformel |
C16H10Cd |
Molekulargewicht |
314.66 g/mol |
IUPAC-Name |
cadmium(2+);ethynylbenzene |
InChI |
InChI=1S/2C8H5.Cd/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H;/q2*-1;+2 |
InChI-Schlüssel |
VWOMFPKNORMRAL-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#CC1=CC=CC=C1.[C-]#CC1=CC=CC=C1.[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


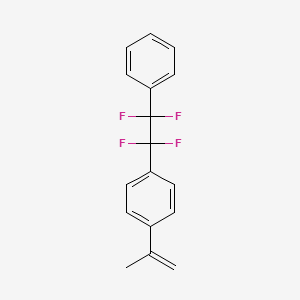
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)


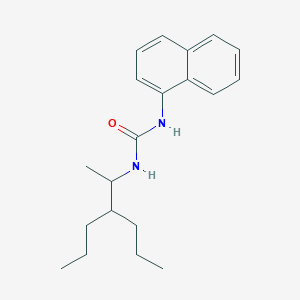
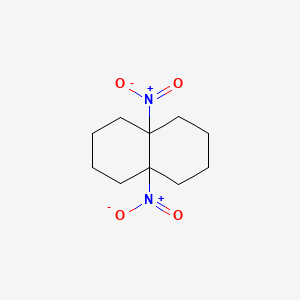
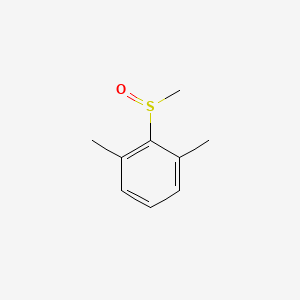
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
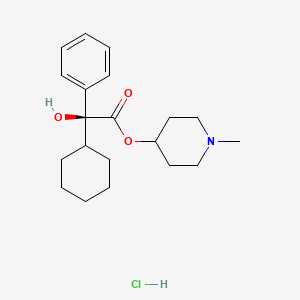
![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)

